molecular formula C12H12O2 B12678115 Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- CAS No. 1642-79-1

Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)-

Cat. No.: B12678115
CAS No.: 1642-79-1
M. Wt: 188.22 g/mol
InChI Key: HTPWVGOODBQAPY-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- is a chemical compound with the molecular formula C12H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .

Industrial Production Methods

Industrial production of benzofuran derivatives, including Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)-, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
  • 2-Acetylbenzofuran

Uniqueness

Ethanone, 1-(2,3-dimethyl-6-benzofuranyl)- is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1642-79-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(2,3-dimethyl-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C12H12O2/c1-7-9(3)14-12-6-10(8(2)13)4-5-11(7)12/h4-6H,1-3H3

InChI Key

HTPWVGOODBQAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)C(=O)C)C

Origin of Product

United States

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